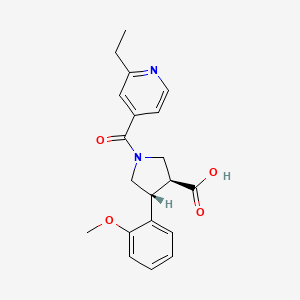

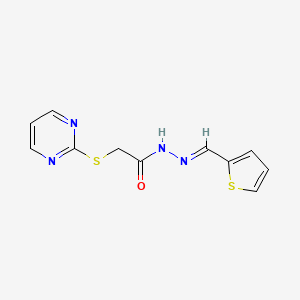

![molecular formula C21H28N6O2 B5516369 2-isopropyl-9-{[4-(1H-tetrazol-1-yl)phenyl]acetyl}-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5516369.png)

2-isopropyl-9-{[4-(1H-tetrazol-1-yl)phenyl]acetyl}-2,9-diazaspiro[5.5]undecan-3-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "2-isopropyl-9-{[4-(1H-tetrazol-1-yl)phenyl]acetyl}-2,9-diazaspiro[5.5]undecan-3-one" belongs to a class of chemicals known for their unique spirocyclic structure. This structure is characterized by the spiro linkage of two rings through a single common atom, which significantly influences its chemical and physical properties. Such compounds have been investigated for various pharmaceutical and biological activities.

Synthesis Analysis

The synthesis of similar diazaspiro[5.5]undecane derivatives involves divergent synthetic approaches, including efficient Michael addition reactions. For instance, Yang et al. (2008) described a practical and divergent synthesis of 3,9-diazaspiro[5.5]undecanes and undecan-2-ones, highlighting the versatility of substituents that can be introduced, which could be related to the synthesis of our target compound (Yang et al., 2008).

Molecular Structure Analysis

The molecular structure of diazaspiro[5.5]undecane derivatives is characterized by their spirocyclic nature, which influences their stereochemical properties and reactivity. Islam et al. (2017) elaborated on the synthesis of diazaspiro[5.5]undecane derivatives, providing insights into the molecular structure through NMR and X-ray crystallographic techniques, which could be analogous to the structural elucidation of our compound (Islam et al., 2017).

Chemical Reactions and Properties

Diazaspiro[5.5]undecane derivatives undergo various chemical reactions, including spirocyclization and functionalization at different positions on the spiro framework. Cordes et al. (2013) described the synthesis of 1,7-diazaspiro[5.5]undecane and its reactions with electrophiles, demonstrating the reactivity of the spiroaminal center, which is relevant to understanding the chemical behavior of our target compound (Cordes et al., 2013).

Applications De Recherche Scientifique

Efficient Synthesis of Nitrogen-Containing Spiro Heterocycles

One significant application involves the efficient catalyst-free synthesis of nitrogen-containing spiro heterocycles, including 2,4-diazaspiro[5.5]undecane derivatives, through a [5 + 1] double Michael addition reaction. This process allows for high yields of the target compounds within a short reaction time, indicating its potential in synthetic organic chemistry for producing complex molecular architectures efficiently K. Aggarwal, Kanika Vij, J. Khurana, 2014.

Photophysical Studies and Solvatochromic Analysis

Another application is in photophysical studies and solvatochromic analysis, where diazaspiro[5.5]undecane derivatives have been synthesized and analyzed for their solvent effects on photophysical behavior. These studies reveal that Stokes shift increases with the polarity of solvents, offering insights into the solvatochromic properties of these compounds, which could be crucial for designing materials with specific optical properties K. Aggarwal, J. Khurana, 2015.

Bioactivity and Synthesis of Diazaspiro[5.5]undecanes

Research has also been conducted on the bioactivity and synthesis of 1,9-diazaspiro[5.5]undecanes, highlighting their potential use in treating various disorders, including obesity, pain, and cardiovascular diseases. This emphasizes the therapeutic applications of these compounds in pharmaceutical research D. Blanco‐Ania, R. Heus, F. Rutjes, 2017.

Development of Block Copolymer Materials

Furthermore, diazaspiro compounds have been utilized in the development of block copolymer materials through organocatalytic ring-opening polymerization. This application demonstrates the potential of these compounds in creating advanced materials with superior tensile properties and modified crystallization properties, which could have implications for various industrial applications Ruairí P. Brannigan, A. Walder, A. P. Dove, 2014.

Conversion to Oxime Derivatives

Studies on the conversion of ketones of heterocyclic spiro compounds having barbituric acid moieties into oxime derivatives provide another facet of their application. This transformation process opens up pathways for synthesizing novel compounds with potential uses in chemical sensing and pharmaceuticals Mahbubur Rahman, M. E. Halim, Sm Ahmed, K. Akhter, U. Romman, 2013.

Propriétés

IUPAC Name |

2-propan-2-yl-9-[2-[4-(tetrazol-1-yl)phenyl]acetyl]-2,9-diazaspiro[5.5]undecan-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28N6O2/c1-16(2)26-14-21(8-7-19(26)28)9-11-25(12-10-21)20(29)13-17-3-5-18(6-4-17)27-15-22-23-24-27/h3-6,15-16H,7-14H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDDRHHKEWXRTGD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1CC2(CCC1=O)CCN(CC2)C(=O)CC3=CC=C(C=C3)N4C=NN=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(cyanomethyl)phenyl]-2-(2,4-difluorophenoxy)acetamide](/img/structure/B5516289.png)

![2-({[(3-methylbenzoyl)amino]carbonothioyl}amino)benzamide](/img/structure/B5516330.png)

![N'-(3,4-dimethoxybenzylidene)-2-[(4,6-dimethyl-2-pyrimidinyl)thio]acetohydrazide](/img/structure/B5516335.png)

![3-[2-(2-pyridinylcarbonyl)carbonohydrazonoyl]phenyl 4-nitrobenzoate](/img/structure/B5516343.png)

![5-{[(2S)-2-(methoxymethyl)-1-pyrrolidinyl]carbonyl}-3-(3-methoxyphenyl)-1H-pyrazole](/img/structure/B5516385.png)

![1-[5-(4-methoxyphenyl)-2-furoyl]-4-(1-methyl-1H-imidazol-2-yl)piperidine](/img/structure/B5516392.png)

![2-(7-hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-N-[(1S*,3aS*,6aS*)-octahydropentalen-1-yl]acetamide](/img/structure/B5516396.png)

![N-[3-(1,3-benzoxazol-2-yl)phenyl]-3-methylbutanamide](/img/structure/B5516401.png)